3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682073
InChI: InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-12-5-10-6/h3,5,7,11H,4,9H2,1-2H3
SMILES:
Molecular Formula: C8H14N2OS
Molecular Weight: 186.28 g/mol

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol

CAS No.:

Cat. No.: VC17682073

Molecular Formula: C8H14N2OS

Molecular Weight: 186.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol -

Specification

Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
IUPAC Name 3-amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol
Standard InChI InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-12-5-10-6/h3,5,7,11H,4,9H2,1-2H3
Standard InChI Key AAEPZVYYNUODKU-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN)C(C1=CSC=N1)O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure combines a 1,3-thiazole ring with a propanol backbone substituted by amino and dimethyl groups. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—imparts aromaticity and electronic diversity, while the hydroxyl and amino groups enhance polarity and hydrogen-bonding potential . Key structural features include:

PropertyValue
IUPAC Name3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol
Molecular FormulaC9H16N2OS\text{C}_9\text{H}_{16}\text{N}_2\text{OS}
Molecular Weight200.30 g/mol
Canonical SMILESCC1=NC(=CS1)C(C(C)(C)CN)O
InChIKeyFDGCMRAJAOMOAG-UHFFFAOYSA-N

The stereoelectronic effects of the thiazole ring influence reactivity, particularly in electrophilic substitution reactions at the 4- and 5-positions . The dimethyl and amino substituents on the propanol chain further modulate steric and solubility profiles, making the compound amenable to derivatization.

Physicochemical Properties

While experimental data on melting/boiling points remain limited, computational models predict moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity . The thiazole ring’s lipophilic character may enhance membrane permeability, a critical factor in drug design.

Synthetic Pathways and Methodologies

Kabachnik–Fields Reaction Adaptations

A one-pot, three-component Kabachnik–Fields reaction has been proposed for analogous thiazole-amino alcohol derivatives . This method involves condensing a thiazole-4-carbaldehyde with dimethylamine and diphenyl phosphite under refluxing toluene, yielding α-aminophosphonate intermediates. Subsequent hydrolysis forms the target alcohol, though exact conditions for 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol require optimization .

Alternative Routes

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage models, the compound reduced TNF-α production by 40% at 10 µM, suggesting NF-κB pathway modulation. The hydroxyl group may chelate metal ions involved in reactive oxygen species (ROS) generation, mitigating oxidative stress in inflamed tissues.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaBiological ActivityKey Structural Difference
3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-olC7H12N2OS\text{C}_7\text{H}_{12}\text{N}_2\text{OS}Antimicrobial (Gram-positive)Lack of dimethyl substitution
2-Amino-3-(1,3-thiazol-4-yl)propan-1-olC6H10N2OS\text{C}_6\text{H}_{10}\text{N}_2\text{OS}Antiviral (HCV protease inhibition)Shorter carbon chain

The dimethyl groups in 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol enhance steric hindrance, potentially improving metabolic stability compared to simpler analogs .

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